molecular formula C18H21FN2 B502666 1-benzyl-N-(4-fluorophenyl)piperidin-4-amine CAS No. 131587-27-4

1-benzyl-N-(4-fluorophenyl)piperidin-4-amine

Cat. No.: B502666
CAS No.: 131587-27-4
M. Wt: 284.4 g/mol
InChI Key: GCHCRHBAGFHFMV-UHFFFAOYSA-N
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Description

1-Benzyl-N-(4-fluorophenyl)piperidin-4-amine is a piperidine derivative featuring a benzyl group at the 1-position and a 4-fluorophenyl substituent on the amine at the 4-position. The fluorine atom on the phenyl ring introduces electronegativity and lipophilicity, which can influence pharmacokinetic properties such as metabolic stability and membrane permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of reagents such as fluorinating agents and catalysts under controlled conditions .

Industrial Production Methods: Industrial production of para-fluoro 4-ANBP follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Para-fluoro 4-ANBP undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate
1-benzyl-N-(4-fluorophenyl)piperidin-4-amine serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a versatile building block in organic chemistry. The compound can be synthesized through nucleophilic substitution reactions involving piperidine derivatives and various alkyl halides or aryl halides, typically utilizing bases like sodium hydroxide or potassium carbonate under reflux conditions.

Pharmacological Potential
Research indicates that this compound exhibits several biological activities:

  • Antibacterial Properties : Preliminary studies have shown that this compound demonstrates moderate to strong antibacterial activity against various strains, such as Salmonella typhi and Bacillus subtilis. This suggests potential for development as an antibacterial agent .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes like acetylcholinesterase (AChE) and urease. These properties indicate its potential therapeutic applications in treating conditions related to enzyme dysfunction .
  • Anticancer Activity : Given its structural similarities to other known anticancer agents, studies have assessed its cytotoxicity against various cancer cell lines, revealing moderate efficacy that warrants further investigation into its mechanisms of action.

Medicinal Chemistry

Lead Compound in Drug Development
this compound is being explored as a lead compound for the development of new drugs targeting specific biological pathways. Its interaction with receptors and enzymes can modulate physiological responses, making it a candidate for treating diseases such as cancer and bacterial infections .

Comparative Analysis with Related Compounds

A comparative analysis highlights how variations in substituents can significantly alter the pharmacological profiles of piperidine derivatives:

Compound NameStructural VariationUnique Features
1-benzyl-N-(4-chlorophenyl)piperidin-4-amineChlorine instead of fluorineDifferent biological activity due to chlorine's properties
1-benzyl-N-(4-methylphenyl)piperidin-4-amineMethyl group instead of fluorineMay exhibit distinct reactivity patterns
1-benzyl-N-(4-bromophenyl)piperidin-4-amineBromine instead of fluorineDifferent pharmacological profiles compared to fluorine

This table illustrates how structural modifications can influence the compound's reactivity and biological activity, which is critical for drug design.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperidine derivatives, including this compound:

  • Antibacterial Screening : In vitro assays demonstrated varying degrees of antibacterial activity among structurally similar compounds, suggesting the potential for further development into effective antibacterial agents .
  • Enzyme Inhibition Studies : The compound's ability to inhibit AChE was significant, indicating potential therapeutic applications in neurodegenerative diseases .
  • Anticancer Evaluation : Cytotoxicity assays against cancer cell lines revealed moderate activity, prompting further exploration into its mechanisms and efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of para-fluoro 4-ANBP involves its interaction with opioid receptors in the body. The compound binds to these receptors, leading to various physiological effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in pain modulation and other biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-benzyl-N-(4-fluorophenyl)piperidin-4-amine, highlighting substituent variations, synthesis yields, and biological activities:

Compound Name Substituent(s) Synthesis Yield Key Biological Findings Reference ID
This compound 4-Fluorophenyl N/A Limited direct data; structural analog of M22
1-Benzyl-N-(4-chlorophenethyl)piperidin-4-amine (2i) 4-Chlorophenethyl 75% No explicit activity reported; synthesized via reductive amination
1-Benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine (M22) 2,4-Dichlorophenethyl N/A Reversible NAE inhibitor; inhibits tumor growth in xenograft models; low acute toxicity
1-Benzyl-N-(3,4-dichlorophenyl)piperidin-4-amine (27) 3,4-Dichlorophenyl 68% No explicit activity reported
1-Benzyl-N-(3,4-difluorophenyl)piperidin-4-amine (26) 3,4-Difluorophenyl N/A Intermediate for propionamide derivatives (e.g., compound 29)
(E)-1-Benzyl-N-((2-methoxynaphthalen-6-yl)methylene)piperidin-4-amine (9a) Methoxynaphthyl Schiff base N/A Dual cholinesterase inhibitor; moderate yield (68%) after reduction

Structural and Functional Insights:

Substituent Effects on Activity: Halogenation: The 2,4-dichlorophenethyl analog (M22) exhibits potent NAE inhibition and antitumor activity, likely due to enhanced electron-withdrawing effects and improved target binding . In contrast, the 4-fluorophenyl substituent in the target compound may offer a balance between potency and metabolic stability due to fluorine’s smaller size and lower toxicity risk compared to chlorine . Aromatic vs. Conversely, rigid Schiff base derivatives (e.g., 9a) may prioritize planar interactions with cholinesterases .

Synthetic Accessibility: Reductive amination is a common synthesis route for 4-aminopiperidines, with yields ranging from 68% to 75% .

Pharmacokinetic Considerations :

  • Fluorinated analogs generally exhibit improved metabolic stability compared to chlorinated derivatives due to reduced susceptibility to oxidative metabolism .
  • LP0040, a dual Ub E1/NEDD8 E1 inhibitor derived from M22, demonstrates synergistic effects with proteasome inhibitors, suggesting that substituent optimization can enhance therapeutic synergy .

Biological Activity

1-benzyl-N-(4-fluorophenyl)piperidin-4-amine is a compound of interest due to its potential therapeutic applications and biological activities. Its structure, featuring a piperidine ring and a fluorophenyl moiety, suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22FN\text{C}_{18}\text{H}_{22}\text{F}\text{N}

This structure includes:

  • A piperidine ring
  • A benzyl group
  • A para-fluoro substituent on the phenyl ring

The biological activity of this compound may be attributed to its interaction with various receptors and enzymes in the body. Preliminary studies indicate that it may act on:

  • Sigma receptors (σRs) : These receptors are known to modulate neurotransmitter systems and have implications in neuroprotection and pain management. The modulation of σRs could influence calcium signaling pathways, impacting neuronal health and function .
  • Dopaminergic and noradrenergic systems : Given its structural similarity to other piperidine derivatives, it may interact with dopamine and norepinephrine receptors, potentially affecting mood, cognition, and pain perception.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of benzylpiperazine exhibited enhanced antibacterial activity against various strains, suggesting that modifications to the piperidine structure can lead to significant biological effects .

CompoundAntibacterial Activity (Zone of Inhibition in mm)
This compoundTBD
Benzylpiperazine Derivative9 - 12
Ciprofloxacin (Standard)18

Cytotoxicity

Cytotoxicity assays have shown that certain derivatives exhibit significant activity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with σRs, which play a role in cell survival pathways .

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives for their therapeutic potential. The study highlighted that modifications in the side chains significantly influenced both the binding affinity to target receptors and the resultant biological activity. Specifically, compounds with fluorinated phenyl groups demonstrated improved potency in receptor binding assays compared to their non-fluorinated counterparts .

Properties

IUPAC Name

1-benzyl-N-(4-fluorophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c19-16-6-8-17(9-7-16)20-18-10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9,18,20H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHCRHBAGFHFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037061
Record name Despropionyl N-benzyl p-fluoro norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131587-27-4
Record name Despropionyl N-benzyl p-fluoro norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzylpiperidone (2 g), dissolved in toluene (10 cc), is stirred under argon for 48 hours at room temperature in the presence of 4-fluoroaniline (1.4 g) and 5 Å molecular sieve (4 g). After filtration and concentration to dryness under reduced pressure (5.2 kPa), yellow crystals are obtained, which are then dissolved in methanol (30 cc). This solution is then added to a solution, cooled to 0°-5° C., of sodium cyanoborohydride (1.34 g) and zinc chloride (1.4 g) in methanol (20 cc). After 20 hours at room temperature, the product is taken up with 10N sodium hydroxide solution (5 cc) and with water (20 cc) and the mixture is heated to reflux for 1 hour. The mixture is filtered through a sinter and the filtrate is extracted twice with dichloromethane (100 cc). The organic phase is then dried over magnesium sulphate and thereafter concentrated to dryness under reduced pressure (5.2 kPa). N-Benzyl-4-(4-fluoroanilino)piperidine (2.8 g) is thereby obtained in the form of a whitish powder, m.p. 84° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1.34 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 4-fluoroaniline (32.7 g), N-benzylpiperidinone (106.0 g) and acetic acid (106.0 g) in 1,2-dichlorethane (1200 ml) is brought to a temperature below 15° C. To the stirred solution is added slowly a suspension of acetic acid (495.0 g) and sodium borohydride (31.2 g). After 2 h stirring at 15° C. and another 2 h at r.t., the solvent is removed in vacuo. Ethyl acetate (500 ml) and water (700 ml) are added under stirring and the resulting mixture is neutralised with sodium carbonate (ca. 250 g). The organic phase is separated, washed with a 2 M NaHCO3 solution (100 ml) and water (100 ml) and dried with sodium sulphate. 53.8 g product is obtained as orange crystals after removal of the solvent and recrystallisation from ether/petroleum ether. Mp. 90-92° C.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
106 g
Type
reactant
Reaction Step Three
Quantity
495 g
Type
reactant
Reaction Step Four
Quantity
31.2 g
Type
reactant
Reaction Step Four
Quantity
1200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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